molecular formula C10H11IN4O4 B13994436 6-Iodo-9-pentofuranosyl-9h-purine CAS No. 14426-53-0

6-Iodo-9-pentofuranosyl-9h-purine

Cat. No.: B13994436
CAS No.: 14426-53-0
M. Wt: 378.12 g/mol
InChI Key: UNZAHOOMFIAZES-UHFFFAOYSA-N
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Description

9H-purine, 6-iodo-9-b-d-ribofuranosyl- is a chemical compound that belongs to the purine nucleoside family It is characterized by the presence of an iodine atom at the 6th position of the purine ring and a ribofuranosyl group attached to the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-purine, 6-iodo-9-b-d-ribofuranosyl- typically involves the iodination of a purine nucleoside precursor. One common method includes the reaction of a purine derivative with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

9H-purine, 6-iodo-9-b-d-ribofuranosyl- can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the purine ring.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides .

Scientific Research Applications

9H-purine, 6-iodo-9-b-d-ribofuranosyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-purine, 6-iodo-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication and repair processes. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-9H-purine, 9-b-d-ribofuranosyl-
  • 6-Bromo-9H-purine, 9-b-d-ribofuranosyl-
  • 6-Fluoro-9H-purine, 9-b-d-ribofuranosyl-

Uniqueness

Compared to its analogs, 9H-purine, 6-iodo-9-b-d-ribofuranosyl- is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound particularly valuable for certain applications .

Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-iodopurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZAHOOMFIAZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)I)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290076
Record name 6-iodo-9-pentofuranosyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-53-0
Record name NSC66384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-iodo-9-pentofuranosyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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